Exaluren originates from research conducted at the Technion - Israel Institute of Technology. It belongs to a class of drugs known as ribosomal protein modulators, which function by enhancing the readthrough of premature termination codons (PTCs) in mRNA. This mechanism is particularly relevant for genetic mutations that lead to truncated proteins, which are common in cystic fibrosis due to mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.
The synthesis of Exaluren involves advanced organic chemistry techniques. While specific proprietary methods are not publicly disclosed, it is known that the synthesis includes steps to modify traditional aminoglycosides to enhance their efficacy and reduce side effects. The process typically involves:
Exaluren has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula includes a unique arrangement of methyl and amino groups that enhance its interaction with ribosomal RNA.
Exaluren undergoes several chemical reactions within biological systems:
Exaluren works primarily by promoting readthrough of PTCs in mRNA transcripts associated with cystic fibrosis. The mechanism can be summarized as follows:
Exaluren exhibits several important physical and chemical properties:
Exaluren is being investigated for various scientific uses:
Exaluren (ELX-02) is a synthetic small-molecule therapeutic agent designed to address genetic disorders caused by nonsense mutations. These mutations introduce premature termination codons (PTCs) in mRNA, leading to truncated, nonfunctional proteins. As a ribosome-selective glycoside, Exaluren induces "readthrough" of PTCs, enabling the production of full-length, functional proteins. Its primary research focus targets cystic fibrosis and other rare genetic conditions, positioning it as a promising candidate in precision medicine [1] [5].
Exaluren belongs to the aminoglycoside class, characterized by multi-ring structures with amino sugar functionalities. Unlike natural aminoglycosides (e.g., gentamicin), it is engineered for eukaryotic ribosome selectivity. This design minimizes off-target effects while promoting PTC readthrough. Its core structure features a pseudodisaccharide backbone with strategic methyl and hydroxyl substitutions, enhancing ribosomal binding affinity and reducing toxicity risks [2] [9].
Systematic Nomenclature:(2R,3S,4R,5R,6S)-5-Amino-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2-(((2S,3R,4S,5R)-5-((S)-1-aminoethyl)-3,4-dihydroxytetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)-2-((R)-1-hydroxyethyl)tetrahydro-2H-pyran-3,4-diol [9].
Common Aliases:
Table 1: Nomenclature and Identifiers of Exaluren
Category | Identifier |
---|---|
CAS Registry No. | 1375073-93-0 (free base) |
Molecular Formula | C~19~H~38~N~4~O~10~ |
Molecular Weight | 482.53 g/mol |
Key Synonyms | ELX-02; NB-124; 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-α-L-talofuranosyl)-paromamine sulfate |
Exaluren originated at the Technion – Israel Institute of Technology, where researchers pioneered its ribosomal readthrough technology. Initial studies focused on optimizing aminoglycoside derivatives for enhanced PTC suppression in eukaryotic cells. The compound’s design prioritized reduced nephrotoxicity and ototoxicity compared to classical aminoglycosides, addressing a key limitation in earlier candidates [2].
Eloxx Pharmaceuticals licensed Exaluren and advanced its preclinical and clinical development. The company’s pipeline targets nonsense mutation-driven diseases:
Table 2: Development Status of Exaluren (Data as of 2025)
Indication | Highest Phase | Regulatory Designations |
---|---|---|
Cystinosis | Phase II | Orphan Drug (EU) |
Hereditary Nephritis | Phase II | Fast Track (US) |
Cystic Fibrosis | Preclinical | — |
Duchenne Muscular Dystrophy | No development | — |
Eloxx’s TURBO-ZM™ platform underpins Exaluren’s development, leveraging structure-activity relationship (SAR) models to refine ribosomal affinity [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7